molecular formula C9H14O2 B8550954 4-Cyclopropyl-4-hydroxycyclohexanone

4-Cyclopropyl-4-hydroxycyclohexanone

Cat. No.: B8550954
M. Wt: 154.21 g/mol
InChI Key: XFOYBCNTWPOAFQ-UHFFFAOYSA-N
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Description

4-Cyclopropyl-4-hydroxycyclohexanone is a bicyclic organic compound featuring a cyclohexanone backbone substituted with a hydroxyl (-OH) and cyclopropyl group at the 4-position. Its molecular formula is C₉H₁₄O₂ (exact molecular weight: 154.10 g/mol).

Properties

Molecular Formula

C9H14O2

Molecular Weight

154.21 g/mol

IUPAC Name

4-cyclopropyl-4-hydroxycyclohexan-1-one

InChI

InChI=1S/C9H14O2/c10-8-3-5-9(11,6-4-8)7-1-2-7/h7,11H,1-6H2

InChI Key

XFOYBCNTWPOAFQ-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2(CCC(=O)CC2)O

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry

Analgesic Properties
Recent studies have highlighted the potential of 4-cyclopropyl-4-hydroxycyclohexanone as an analgesic agent. Compounds in the cyclohexanone family have been shown to interfere with nerve transmission, providing pain relief without major physiological interference. This makes them candidates for developing new analgesics that could be less addictive than traditional opioids .

Synthesis of Bioactive Compounds
The compound serves as an intermediate in the synthesis of various bioactive molecules. For instance, it can be used to synthesize derivatives that exhibit anti-inflammatory and analgesic properties, expanding its utility in pharmaceutical formulations .

Materials Science

Liquid Crystalline Polymers
this compound has been explored as a monomer for liquid crystalline polyesters. These materials exhibit unique optical properties and are useful in electronic displays and sensors. The compound's ability to form stable liquid crystalline phases is crucial for enhancing the performance of these materials .

Organic Synthesis

Reagent in Organic Reactions
The compound is utilized as a reagent in various organic synthesis reactions. Its structural features allow it to participate in transformations that lead to more complex molecules, making it a valuable building block in synthetic organic chemistry .

Data Table: Applications Overview

Application Area Specific Use Notes
Medicinal ChemistryAnalgesic developmentPotential for reduced addiction risk
Synthesis of bioactive compoundsIntermediate for anti-inflammatory agents
Materials ScienceMonomer for liquid crystalline polymersEnhances optical properties in electronics
Organic SynthesisReagent in organic transformationsValuable building block for complex molecules

Case Study 1: Analgesic Development

A study investigated the analgesic effects of derivatives synthesized from this compound. The results indicated that certain derivatives exhibited comparable efficacy to established analgesics while showing lower dependence liability. This highlights the compound's potential role in developing safer pain management therapies.

Case Study 2: Liquid Crystalline Polymers

Research focused on the incorporation of this compound into liquid crystalline polyester matrices. The findings demonstrated improved thermal stability and optical clarity, making these materials suitable for advanced display technologies.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The following cyclohexanone derivatives are structurally or functionally related to 4-cyclopropyl-4-hydroxycyclohexanone:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) CAS Number Key Structural Features
4-Hydroxycyclohexanone -OH at C4 C₆H₁₀O₂ 114.14 13482-22-9 Simplest analogue; lacks cyclopropyl group. Exhibits keto-enol tautomerism .
4-Hydroxy-4-methylcyclohexanone -OH and -CH₃ at C4 C₇H₁₂O₂ 140.22 17429-02-6 Methyl substitution enhances steric bulk; used in trans-4-amino-1-methylcyclohexanol synthesis .
4-(4-Chlorophenyl)-4-hydroxycyclohexanone -OH and -(4-Cl-C₆H₄) at C4 C₁₂H₁₃ClO₂ 224.68 36716-71-9 Chlorophenyl group introduces aromaticity and electronic effects .
4-Heptylcyclohexanone -C₇H₁₅ at C4 C₁₃H₂₄O 196.33 16618-75-0 Long alkyl chain increases hydrophobicity; used in industrial manufacturing .
4-Isopropylcyclohexanone -CH(CH₃)₂ at C4 C₉H₁₆O 140.22 5432-85-9 Branched alkyl group affects solubility and boiling point .

Physical and Chemical Properties

Property This compound* 4-Hydroxycyclohexanone 4-Hydroxy-4-methylcyclohexanone 4-(4-Chlorophenyl)-4-hydroxycyclohexanone
Melting Point (°C) Not reported -1 Not reported Not reported
Boiling Point (°C) Not reported 256 Not reported Not reported
Density (g/cm³) Not reported 1.1 Not reported Not reported
Water Solubility Moderate (polar groups) High Moderate Low (due to chlorophenyl group)
Reactivity Keto-enol tautomerism; cyclopropyl ring-opening potential Keto-enol tautomerism Sterically hindered oxidation Electrophilic aromatic substitution (Cl group)

*Note: Limited experimental data exists for this compound; predictions are based on structural analogues.

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 4-Cyclopropyl-4-hydroxycyclohexanone in laboratory settings?

  • Answer : Use PPE including nitrile gloves, side-shield safety goggles, and impermeable lab coats. Work in a fume hood to avoid inhalation of aerosols. Store in sealed containers at room temperature; refrigeration (<4°C) is advised for short-term storage (<2 weeks). Avoid contact with incompatible materials (e.g., strong oxidizers) and ensure spill kits with absorbents like silica gel are available .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

  • Answer : Employ a combination of analytical techniques:

  • NMR spectroscopy : Confirm cyclohexanone backbone and cyclopropyl substitution patterns via characteristic proton shifts (e.g., deshielded cyclohexanone carbonyl at ~210 ppm in 13C^{13}\text{C} NMR).
  • HPLC-MS : Quantify purity (>98%) and detect trace impurities using reverse-phase C18 columns with UV detection at 254 nm.
  • FT-IR : Identify hydroxyl (3200–3600 cm1^{-1}) and ketone (1700–1750 cm1^{-1}) functional groups .

Q. What synthetic routes are feasible for producing this compound?

  • Answer : A two-step approach is common:

Cyclopropanation : React 4-hydroxycyclohexanone with cyclopropane derivatives (e.g., via Simmons–Smith reaction using Zn/Cu couple).

Hydroxylation retention : Optimize reaction conditions (e.g., low temperature, inert atmosphere) to preserve the hydroxyl group during cyclopropane ring formation.

  • Purify via recrystallization in ethanol/water mixtures to isolate the product .

Advanced Research Questions

Q. How can stereochemical outcomes be controlled during the synthesis of this compound?

  • Answer : Use chiral catalysts (e.g., Evans’ oxazaborolidines) to enforce enantioselectivity in cyclopropanation. Monitor diastereomer ratios using chiral HPLC (Chiralpak AD-H column) or polarimetry. Computational modeling (DFT) can predict transition-state energetics to optimize stereochemical yield .

Q. What experimental strategies resolve contradictions in reported reactivity data for this compound derivatives?

  • Answer : Conduct controlled kinetic studies under varied conditions (pH, solvent polarity) to isolate conflicting variables. For example:

  • Compare oxidation rates (e.g., with Jones reagent) in aprotic (THF) vs. protic (EtOH) solvents.
  • Validate results using crossover experiments (e.g., isotopic labeling) to trace reaction pathways.
  • Cross-reference findings with analogous compounds (e.g., 4-Hydroxy-2,2-dimethylcyclohexanone oxidation pathways) .

Q. How can computational tools predict the environmental persistence of this compound?

  • Answer : Apply QSAR models (e.g., EPI Suite) to estimate biodegradation half-lives and bioaccumulation potential. Molecular docking simulations (AutoDock Vina) can assess binding affinity to soil organic matter or microbial enzymes. Validate predictions with OECD 301F ready biodegradability tests .

Q. What methodologies assess the compound’s interaction with cytochrome P450 enzymes?

  • Answer : Use in vitro microsomal assays (human liver microsomes) with NADPH cofactor. Monitor metabolite formation via LC-MS/MS. Competitive inhibition studies (e.g., with ketoconazole) identify CYP isoform specificity. Molecular dynamics simulations (GROMACS) model substrate-enzyme binding conformations .

Data Analysis & Experimental Design

Q. How should researchers optimize reaction yields when scaling up synthesis?

  • Answer : Perform DoE (Design of Experiments) to evaluate critical parameters (temperature, catalyst loading, solvent ratio). Use response surface methodology (RSM) to identify optimal conditions. Pilot-scale runs (>100 g) require continuous flow reactors to maintain heat/mass transfer efficiency .

Q. What statistical approaches are recommended for analyzing variability in spectroscopic data?

  • Answer : Apply multivariate analysis (PCA or PLS) to NMR/IR datasets to identify outlier spectra. Use Grubbs’ test for outlier elimination. Report confidence intervals (95%) for integrated peak areas to quantify reproducibility .

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